N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4/c1-23-10-2-3-13(23)14(24)8-9-21-15(25)16(26)22-11-4-6-12(7-5-11)27-17(18,19)20/h2-7,10,14,24H,8-9H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDBVARLURHLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple stepsThe final step involves the coupling of the pyrrole derivative with the trifluoromethoxyphenyl ethanediamide under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde derivative .
Scientific Research Applications
N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Features
*Note: The target compound’s molecular formula is inferred as ~C₁₈H₂₀F₃N₃O₃ based on structural analogs.
Physicochemical Properties
Molecular Weight :
Solubility and Lipophilicity :
Functional Group Impact on Bioactivity (Inferred)
Biological Activity
N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with a hydroxypropyl group attached to a pyrrole ring and a trifluoromethoxy group linked to a phenyl moiety. These functional groups contribute to its distinctive chemical properties, enhancing its biological activity.
Molecular Formula: C16H17F3N2O3
Molecular Weight: 342.31 g/mol
CAS Number: 1795481-92-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The mechanisms include:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it has been reported to inhibit nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD+ biosynthesis, thereby affecting cellular metabolism and energy production.
- Protein Interaction Modulation: Research indicates that this compound can disrupt protein-protein interactions, specifically targeting complexes such as annexin A2-S100A10. This disruption may influence signaling pathways related to cancer progression and metastasis .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. Its inhibition of NAMPT has been linked to impaired tumor growth in various cancer models. For example, in vitro assays demonstrated that the compound significantly reduced the proliferation of cancer cell lines by inducing apoptosis and disrupting metabolic pathways critical for tumor survival .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. By modulating the expression of pro-inflammatory cytokines and inhibiting pathways associated with inflammation, it shows promise for treating inflammatory diseases.
Case Studies
-
Inhibition of Annexin A2-S100A10 Complex:
- A study highlighted the ability of this compound to inhibit the interaction between annexin A2 and S100A10 in breast cancer cells, suggesting its potential role in preventing cancer metastasis .
- Table 1: Inhibition Potency Against Annexin A2-S100A10
Compound pIC50 IC50 (μM) 1a 5.99 ± 0.10 14 13 <3 >1000 14 3.89 ± 0.15* 128
-
HDAC Inhibition:
- Another study reported that derivatives of this compound exhibited significant histone deacetylase (HDAC) inhibitory activity, which is crucial for gene expression regulation in cancer cells.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide?
The synthesis involves multi-step organic reactions requiring precise control of parameters:
- Temperature : Maintain 0–5°C during coupling reactions to minimize side products (e.g., using EDC/HOBt in DMF) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Purification : Silica gel chromatography with gradients of EtOAc/hexane improves yield and purity . Table 1 : Key Synthesis Parameters
| Step | Conditions | Yield Optimization |
|---|---|---|
| Amide coupling | DMF, 0–5°C, EDC/HOBt | Slow reagent addition |
| Purification | EtOAc/hexane gradient | Fraction collection monitoring |
Q. How is the structural integrity of this compound confirmed post-synthesis?
Advanced spectroscopic and computational methods are employed:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography (if crystals form): Resolves bond lengths and stereochemistry .
Q. What purification strategies are effective for isolating high-purity samples?
- Chromatography : Use silica gel or reverse-phase HPLC with methanol/water gradients .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation .
- Yield vs. purity trade-offs : Higher polarity solvents improve purity but may reduce yield .
Q. How is compound stability assessed under varying storage conditions?
Stability studies include:
- pH-dependent hydrolysis : Incubate in buffers (pH 3–9) and monitor degradation via HPLC .
- Thermal stress : Heat at 40–60°C for 48 hours to assess decomposition .
- Light exposure : UV/Vis spectroscopy tracks photoisomerization; store in amber vials to mitigate .
Q. Which analytical techniques quantify trace impurities?
- HPLC-UV/MS : Detects impurities >0.1% with C18 columns and acetonitrile/water mobile phases .
- TLC : Rapid screening for byproducts using silica plates and iodine staining .
Advanced Research Questions
Q. How can contradictory bioactivity data across assays be resolved?
Discrepancies may arise from assay-specific conditions:
- Target selectivity : Use competitive binding assays (e.g., SPR) to confirm receptor affinity .
- Metabolic interference : Pre-treat cell lines with cytochrome P450 inhibitors to isolate direct effects .
- Dose-response validation : Repeat assays with logarithmic concentration ranges (1 nM–100 µM) .
Q. What computational methods predict reactivity and binding modes?
- Docking simulations (AutoDock Vina) : Model interactions with enzymes (e.g., kinases) using PDB structures .
- DFT calculations : Optimize geometries and calculate frontier molecular orbitals for redox potential .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How are degradation products characterized under oxidative stress?
- Forced degradation : Treat with H₂O₂ (3% v/v) and analyze via LC-QTOF-MS to identify oxidation sites .
- Mechanistic insights : Compare fragmentation patterns with synthetic standards (e.g., hydroxylated derivatives) .
Q. What strategies resolve low reproducibility in scaled-up synthesis?
- Process optimization : Use flow chemistry for precise mixing and temperature control .
- Byproduct analysis : Employ in-situ IR spectroscopy to monitor intermediate formation .
- Batch consistency : Validate purity across 3+ independent syntheses using orthogonal methods (NMR, HPLC) .
Q. How does the trifluoromethoxy group influence pharmacokinetic properties?
- Lipophilicity : Measure logP values (octanol/water) to correlate with membrane permeability .
- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
- In silico ADME : Use SwissADME to predict bioavailability and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
